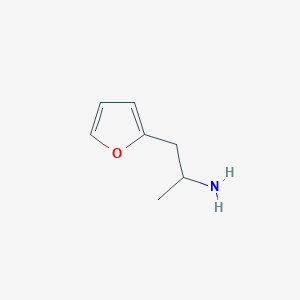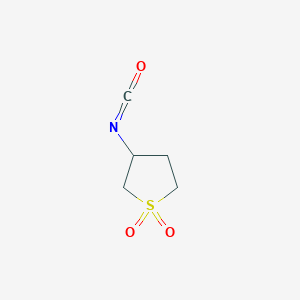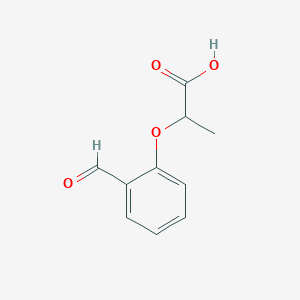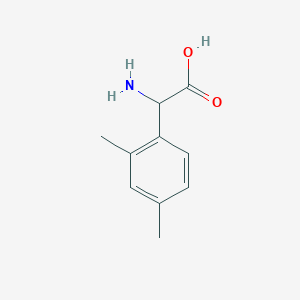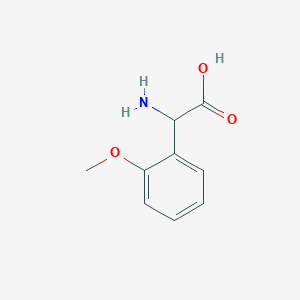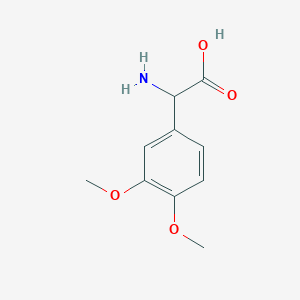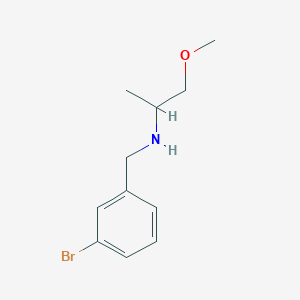
(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine is a chemical compound with the molecular formula C11H16BrNO . It is also known as a type of chemical entity . The compound has a molecular weight of 257.041526232 dalton .
Molecular Structure Analysis
The molecular structure of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine can be analyzed based on its molecular formula, C11H16BrNO . The InChI code for this compound is 1S/C11H16BrNO/c1-8(14-2)12-7-9-5-3-4-6-10(9)13/h3-6,8,12H,7H2,1-2H3 , which provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D structure.Physical And Chemical Properties Analysis
The physical and chemical properties of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine include a molecular weight of 209.28 g/mol, a topological polar surface area of 30.5 Ų, and a complexity of 164 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación
Toxicokinetic Studies
In toxicokinetic studies, derivatives of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine, particularly NBOMe analogues, have been investigated for their metabolism, plasma protein binding, and detectability in urine. This research aids in understanding drug interactions, individual genetic influences, elimination routes, and toxicological screening procedures (Richter et al., 2019).
Photodynamic Therapy in Cancer Treatment
A study on zinc phthalocyanine derivatives, which are related to (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine, revealed their potential in photodynamic therapy for cancer treatment. These compounds show high singlet oxygen quantum yield, essential for Type II photosensitizers used in treating cancer (Pişkin et al., 2020).
Antimycobacterial Agents
Novel 1,3,5-triazine-Schiff base conjugates derived from (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine analogues have been synthesized and shown to exhibit significant antimycobacterial activity. This research contributes to developing new compounds to combat Mycobacterium tuberculosis (Avupati et al., 2013).
Synthetic Organic Chemistry
The compound has been used in synthetic organic chemistry, including the synthesis of heterocyclic compounds and chromeno[4,3‐c]isoquinolin‐11‐ones. These studies demonstrate its utility in creating novel organic structures with potential applications in various fields (Kametani et al., 1971; Majumdar & Sarkar, 2004).
Bromophenol Derivatives
Research on bromophenol derivatives from red algae, related to (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine, has been conducted to explore their potential applications in pharmacology and biochemistry. These studies focus on understanding their molecular structures and potential biological activities (Zhao et al., 2004).
In Vitro Effects on Melanin Biosynthesis
A study on (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene and structurally related to (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine, investigated its effects on melanin biosynthesis. This research may contribute to the development of skin whitening agents (Choi et al., 2002).
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYEWCWRYTAQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386002 |
Source


|
| Record name | (3-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine | |
CAS RN |
355815-55-3 |
Source


|
| Record name | 3-Bromo-N-(2-methoxy-1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355815-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

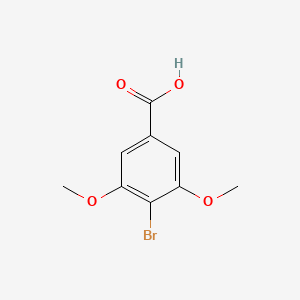
![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)
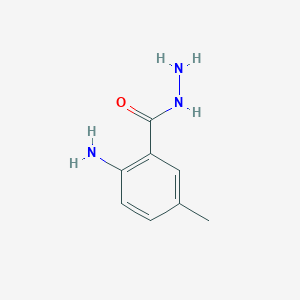

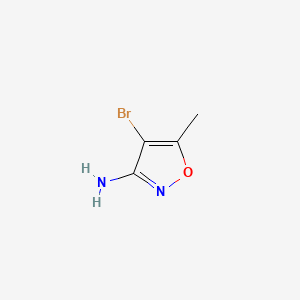

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)
